molecular formula C17H11N5O2S B2452668 1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide CAS No. 951896-85-8

1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide

Cat. No.: B2452668
CAS No.: 951896-85-8
M. Wt: 349.37
InChI Key: LCVMTMSMNDVXHE-UHFFFAOYSA-N
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Description

1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide is a complex organic compound that features a tetrazole ring, a phenyl group, and an isothiochromene moiety

Properties

IUPAC Name

1-oxo-N-[3-(tetrazol-1-yl)phenyl]isothiochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O2S/c23-16(15-8-11-4-1-2-7-14(11)17(24)25-15)19-12-5-3-6-13(9-12)22-10-18-20-21-22/h1-10H,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVMTMSMNDVXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

This compound is primarily studied for its potential as an antimicrobial agent . Tetrazole derivatives have been reported to exhibit significant activity against various bacterial strains and fungi. The incorporation of the isothiochromene moiety enhances the compound's ability to interact with biological targets.

Antimicrobial Activity

Recent studies have shown that compounds containing tetrazole rings can inhibit bacterial growth by disrupting critical cellular processes. For instance:

  • Mechanism of Action : The tetrazole group can act as a mimic of carboxylic acids, allowing it to interfere with enzyme functions involved in bacterial metabolism.
  • Case Study : A study demonstrated that similar tetrazole-containing compounds exhibited effective inhibition against Staphylococcus aureus and Escherichia coli at micromolar concentrations .

Anti-inflammatory Properties

Another significant application of 1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide lies in its potential anti-inflammatory properties. Research indicates that tetrazole derivatives can modulate inflammatory pathways:

  • Inhibition of Cytokines : These compounds may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Research Findings : A study involving animal models showed that administration of similar compounds led to decreased inflammation markers in tissues .

Anticancer Potential

Emerging evidence suggests that this compound may also possess anticancer properties:

  • Mechanism : The ability of tetrazoles to chelate metal ions could play a role in the inhibition of cancer cell proliferation.
  • Case Study : In vitro studies have shown that certain tetrazole derivatives induce apoptosis in cancer cell lines by activating caspase pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural FeatureActivityNotes
Tetrazole RingHigh Antimicrobial ActivityEnhances binding affinity to microbial targets
IsothiochromeneAnti-inflammatory EffectsModulates inflammatory pathways
Carboxamide GroupAnticancer PotentialInduces apoptosis via caspase activation

Mechanism of Action

The mechanism of action of 1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide involves its interaction with molecular targets through its tetrazole and isothiochromene moieties. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The isothiochromene moiety may contribute to the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide is unique due to the combination of its tetrazole and isothiochromene moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .

Biological Activity

1-oxo-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide is a complex organic compound notable for its unique structural features, which include a tetrazole ring and an isothiochromene moiety. The compound has been investigated for various biological activities, including antibacterial, antifungal, and anticancer properties. This article summarizes the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name is 1-oxo-N-[3-(tetrazol-1-yl)phenyl]isothiochromene-3-carboxamide. Its molecular formula is C17H14N4O2SC_{17}H_{14}N_{4}O_{2}S, and it has a molecular weight of approximately 342.39 g/mol. The presence of the tetrazole ring is significant as it often enhances the biological activity of compounds by improving their interaction with biological targets .

Antibacterial Activity

Research indicates that compounds containing tetrazole rings exhibit substantial antibacterial properties. For instance, studies have shown that similar tetrazole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action often involves interference with bacterial cell wall synthesis or enzyme inhibition critical for bacterial survival.

Antifungal Activity

In addition to antibacterial effects, tetrazole-containing compounds have demonstrated antifungal activity. For example, certain derivatives have been reported to effectively inhibit the growth of Candida albicans and other fungi . The antifungal mechanisms may include disruption of fungal cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways . For instance, one study reported that related compounds exhibited IC50 values in the low micromolar range against several cancer types, suggesting a promising therapeutic window .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Modifications to the tetrazole ring or the phenyl group can significantly alter its potency against various biological targets. Research has indicated that maintaining specific functional groups enhances the compound's ability to interact with target enzymes or receptors .

Case Studies

StudyCompoundActivityIC50 Value
Study 1N-(3-cyano-4-(2-cyanobenzyl)oxy)phenyl isonicotinamideXanthine oxidase inhibitor0.031 μM
Study 2Similar tetrazole derivativesAntibacterial against E. coliNot specified
Study 3Tetrazole derivativesAnticancer (various cell lines)Low micromolar range

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